
7Z,9-Decadienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7Z,9-Decadienyl acetate is a chemical compound with the molecular formula C12H20O2. It is a carboxylic ester and is known for its role as a sex pheromone component in various insect species. This compound is particularly significant in the field of chemical ecology due to its involvement in the mating behaviors of insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7Z,9-Decadienyl acetate can be achieved through a two-step process The first step involves the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acidThe final step involves reduction and acetylation to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of efficient synthetic routes that ensure high yields and selectivity. One such method involves the use of iron catalysts in tetrahydrofuran (THF) as a solvent, achieving excellent yields and selectivity greater than 70% .
Analyse Des Réactions Chimiques
Types of Reactions
7Z,9-Decadienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include peracids or hydrogen peroxide under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7Z,9-Decadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and desaturation reactions.
Biology: Plays a crucial role in the study of insect pheromones and mating behaviors.
Industry: Used in the formulation of pheromone traps for pest management in agriculture
Mécanisme D'action
The mechanism of action of 7Z,9-Decadienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system and are responsible for detecting pheromone signals. Upon binding to these receptors, the compound triggers a series of molecular events that lead to behavioral responses such as attraction or mating .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,Z)-7,9-Dodecadienyl acetate: Another sex pheromone component with similar structure and function.
(Z,Z)-7,9-Dodecadienyl acetate: Used as a male attractant for various insect species.
Uniqueness
7Z,9-Decadienyl acetate is unique due to its specific double bond configuration and its role in the mating behavior of certain insect species. Its synthesis and application in pheromone-based pest control highlight its importance in both scientific research and practical applications .
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(7Z)-deca-7,9-dienyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-5H,1,6-11H2,2H3/b5-4- |
Clé InChI |
WZPZAOAOPMQYAH-PLNGDYQASA-N |
SMILES isomérique |
CC(=O)OCCCCCC/C=C\C=C |
SMILES canonique |
CC(=O)OCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


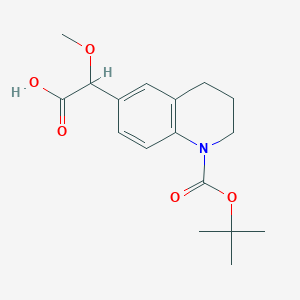
![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
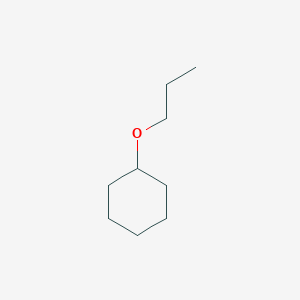
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
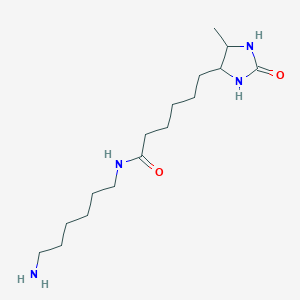

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)
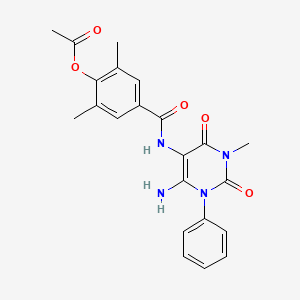
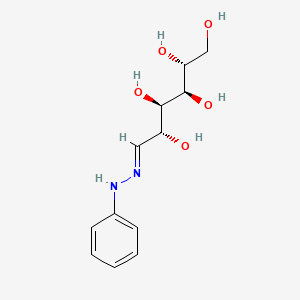
![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
